REACTION_CXSMILES
|
COCCOCCOCCOCCOC.[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]2[C:27](=[O:28])[NH:26][C:25]([CH3:29])=[N:24]2)=[C:19]([F:30])[CH:18]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH:38]([F:40])[F:39].N1C=CN=N1>>[F:39][CH:38]([F:40])[N:26]1[C:27](=[O:28])[N:23]([C:20]2[CH:21]=[CH:22][C:17]([Cl:16])=[CH:18][C:19]=2[F:30])[N:24]=[C:25]1[CH3:29] |f:2.3.4|
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Name
|
|
Quantity
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333 mL
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Type
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reactant
|
Smiles
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COCCOCCOCCOCCOC
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Name
|
|
Quantity
|
50 g
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Type
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reactant
|
Smiles
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ClC1=CC(=C(C=C1)N1N=C(NC1=O)C)F
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Name
|
|
Quantity
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11.4 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
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ClC(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N1N=NC=C1
|
Control Type
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UNSPECIFIED
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Setpoint
|
185 °C
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Type
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CUSTOM
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Details
|
Under a nitrogen atmosphere and with stirring the mixture
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a one liter resin flask equipped with a cold finger, mechanical stirrer, gas inlet tube
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Type
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ADDITION
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Details
|
Upon completion of the addition the reaction mixture
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Type
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STIRRING
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Details
|
was stirred for about 10 minutes
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Duration
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10 min
|
Type
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TEMPERATURE
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Details
|
After the reaction mixture was cooled to ambient temperature
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Type
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CUSTOM
|
Details
|
the salt by-products were removed by filtration
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Type
|
ADDITION
|
Details
|
the filtrate was slowly poured into 1200 mL of water
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Type
|
STIRRING
|
Details
|
The resultant slurry was stirred
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
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Type
|
WASH
|
Details
|
washed with four 100 mL portions of water
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Type
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CUSTOM
|
Details
|
dried to a constant weight
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(N1C(=NN(C1=O)C1=C(C=C(C=C1)Cl)F)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.3 g | |
YIELD: PERCENTYIELD | 86.3% | |
YIELD: CALCULATEDPERCENTYIELD | 251.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |